molecular formula C8H16O B096895 2,3-Dimethyl-5-hexen-3-ol CAS No. 19550-90-4

2,3-Dimethyl-5-hexen-3-ol

Cat. No.: B096895
CAS No.: 19550-90-4
M. Wt: 128.21 g/mol
InChI Key: YGYJSFXFOXFEOD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-hexen-3-ol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-5-hexen-3-ol plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to participate in oxidation-reduction reactions, where it can be oxidized to form corresponding ketones or aldehydes. The compound interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress and redox balance. The compound can modulate gene expression related to antioxidant defense mechanisms, thereby impacting cellular metabolism and overall cell function

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, such as alcohol dehydrogenases, and either inhibit or activate their activity. This binding interaction can lead to changes in enzyme conformation and function, ultimately affecting metabolic pathways and cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored under appropriate conditions, such as in a sealed container at low temperatures . Prolonged exposure to light, heat, or air can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defense mechanisms and improving metabolic function . At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and oxidative stress. The compound interacts with enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, which play key roles in its metabolism . These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. These interactions are important for the compound’s bioavailability and its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can impact mitochondrial function and oxidative stress responses. Understanding the subcellular distribution of this compound is crucial for elucidating its biochemical and cellular effects.

Properties

IUPAC Name

2,3-dimethylhex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-6-8(4,9)7(2)3/h5,7,9H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYJSFXFOXFEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941329
Record name 2,3-Dimethylhex-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-90-4
Record name 2,3-Dimethyl-5-hexen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-5-hexen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylhex-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.